Secalciferol

Catalog No.
S619646
CAS No.
55721-11-4
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secalciferol

CAS Number

55721-11-4

Product Name

Secalciferol

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1

InChI Key

FCKJYANJHNLEEP-XRWYNYHCSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

(24R)-24,25-Dihydroxyvitamin D3, 24,25 Dihydroxycholecalciferol, 24,25 Dihydroxyvitamin D 3, 24,25 Dihydroxyvitamin D3, 24,25-Dihydroxycholecalciferol, 24,25-Dihydroxyvitamin D 3, 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer, 24,25-Dihydroxyvitamin D3, 24R,25 Dihydroxycholecalciferol, 24R,25-Dihydroxycholecalciferol, Dihydroxyvitamin D3, 24,25

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Description

The Ethics of Artificial Intelligence In today's rapidly advancing technology industry, artificial intelligence is becoming an increasingly prevalent topic of discussion. From self-driving cars to advanced medical diagnoses, AI is being integrated into more areas of our lives every day. However, with this influx of AI comes a multitude of ethical questions that must be considered. One of the primary concerns surrounding artificial intelligence is its potential impact on employment. As AI becomes more advanced, it has the potential to greatly reduce the need for human workers in many industries. While some argue that this will create new job opportunities as well, others worry about widespread unemployment and the potential for economic inequality. Another area of concern is the potential for AI algorithms to perpetuate existing biases and discrimination. Even with the best intentions, algorithms written by humans are subject to the same biases and prejudices as their creators. This means that without careful consideration, AI could end up worsening existing societal inequalities, rather than correcting them. There is also the potential for artificial intelligence to be used for harmful purposes, such as surveillance or warfare. As AI becomes more advanced, it could be used to create autonomous weapons, which would require ethical considerations regarding their use in warfare and potential civilian casualties. To address these concerns, it is essential that the ethical implications of artificial intelligence be considered at every step of development, from design to implementation. This includes ensuring that algorithms are written with diversity and inclusivity in mind, as well as creating regulations to prevent the malicious use of AI. Overall, while the potential applications of artificial intelligence are exciting, it is important to recognize and address the ethical challenges that come with its development. By prioritizing ethical considerations and continually reassessing the impacts of AI on society, we can ensure that these technologies are developed ethically and with the best interests of all in mind.

Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a naturally occurring metabolite of vitamin D found in humans and certain bacteria []. While research on Secalciferol is ongoing, here's a glimpse into its potential applications in scientific research:

Bone health and metabolism:

Secalciferol plays a role in regulating calcium homeostasis, a crucial process for maintaining healthy bones. Studies suggest it might enhance the calcemic (calcium-increasing) effect of calcitriol, the most active form of vitamin D, potentially contributing to bone health research [].

Cellular differentiation and proliferation:

Secalciferol's involvement in cellular processes like differentiation and proliferation makes it a potential candidate for research related to tissue development and regeneration [].

Immune function:

Limited evidence suggests Secalciferol might interact with the immune system, potentially opening avenues for research on its role in immune responses and disorders [].

Origin and Significance:

Secalciferol is produced naturally in the human body when sunlight interacts with 7-dehydrocholesterol in the skin []. It can also be obtained from certain foods like fatty fish and fortified products []. Secalciferol is the major active metabolite of vitamin D and is essential for maintaining calcium homeostasis, promoting bone health, and regulating various cellular processes [, ].


Molecular Structure Analysis

Key Features:

Secalciferol belongs to the class of seco-steroids, characterized by a broken carbon chain in the steroid backbone between C9 and C10 []. Its structure consists of four cyclohexane rings (A, B, C, and D) fused together, with a side chain containing a hydroxyl group at C24 and C25 positions []. The presence of these hydroxyl groups is crucial for its biological activity [].

Notable Aspects:

The stereochemistry at C24 is essential for Secalciferol's function. The specific configuration (24R) allows it to bind to the vitamin D receptor (VDR) and exert its effects in the body [].


Chemical Reactions Analysis

Synthesis:

Secalciferol is formed in the skin through a series of photochemical reactions. When ultraviolet B (UVB) radiation from sunlight interacts with 7-dehydrocholesterol, it undergoes a ring-opening reaction to produce previtamin D3. Previtamin D3 then isomerizes to vitamin D3 (cholecalciferol) []. Vitamin D3 is subsequently hydroxylated by enzymes in the liver and kidneys to form Secalciferol [].

Balanced Chemical Equation (Simplified):

7-Dehydrocholesterol (Skin) + UVB radiation -> Previtamin D3

Previtamin D3 (Skin) -> Vitamin D3 (cholecalciferol)

Vitamin D3 (Liver, Kidneys) + 2 x OH- -> Secalciferol (24R-24,25-dihydroxyvitamin D3) + H2O []

Other Relevant Reactions:

Secalciferol undergoes further hydroxylation in the kidneys to form calcitriol (1,25-dihydroxyvitamin D3), the most potent form of vitamin D, which directly regulates calcium metabolism and other biological processes [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform [].
  • Stability: Sensitive to light and air; degrades over time [].

Secalciferol binds to the vitamin D receptor (VDR) in target cells throughout the body. This complex then interacts with DNA, influencing the expression of various genes involved in calcium homeostasis, bone mineralization, cell differentiation, and immune function [, ].

Secalciferol is generally safe at recommended doses. However, high doses can lead to vitamin D toxicity, characterized by hypercalcemia (elevated blood calcium levels), nausea, vomiting, and kidney problems []. Secalciferol is not flammable but should be stored in a cool, dark place to prevent degradation [].

Data:

The tolerable upper intake level (UL) for vitamin D, which includes Secalciferol, is 4000 IU/day for adults [].

XLogP3

5

UNII

460029IUDA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

55721-11-4
40013-87-4

Wikipedia

Secalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15

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